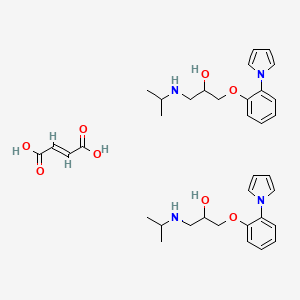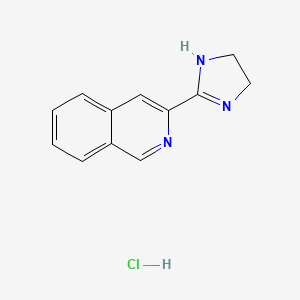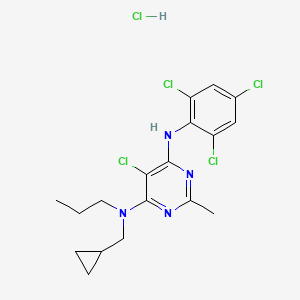
Carbazeran citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbazeran citrate is a potent phosphodiesterase inhibitor and an aldehyde oxidase substrate. It is primarily used in scientific research for studying metabolic diseases . The compound has a molecular formula of C24H32N4O11 and a molecular weight of 552.53 g/mol .
Mechanism of Action
Target of Action
Carbazeran citrate primarily targets Phosphodiesterase (PDE) enzymes, specifically PDE-II and PDE-III . These enzymes play a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a key messenger involved in various cellular functions.
Mode of Action
This compound acts as a potent inhibitor of PDE enzymes . By inhibiting these enzymes, it prevents the hydrolysis of cAMP, leading to an increase in intracellular cAMP concentration . This increase can have various effects on the cell, depending on the specific cellular context.
Biochemical Pathways
The increased cAMP concentration due to this compound’s action can affect multiple biochemical pathways. One of the key effects is the stimulation of Protein Kinase A (PKA), which can phosphorylate a variety of target proteins, leading to changes in cell function .
Pharmacokinetics
This compound is metabolized primarily through the action of Aldehyde Oxidase 1 (AOX1) . This enzyme mediates the oxidation of Carbazeran to 4-oxo derivatives . After oral administration, plasma levels of these metabolites were found to be higher in humanized-liver mice than in control mice . This suggests that the bioavailability of this compound may be influenced by the presence and activity of AOX1.
Result of Action
The increase in intracellular cAMP concentration due to this compound’s action can lead to various molecular and cellular effects. For instance, it has been shown to have a chronotropic and inotropic effect in vivo , which are independent of adrenergic mechanisms . This suggests that this compound can directly stimulate cardiac function.
Biochemical Analysis
Biochemical Properties
Carbazeran citrate is a potent inhibitor of phosphodiesterase 2 (PDE2) and PDE3 . It inhibits cAMP hydrolysis selectively over cGMP hydrolysis . It is also a substrate for the enzyme aldehyde oxidase (AOX1), which is involved in the metabolism of xenobiotics .
Cellular Effects
This compound can influence cell function through its role as a phosphodiesterase inhibitor. It induces positive inotropic (EC50 = 100 µM) and negative chronotropic effects in isolated rabbit papillary muscle and right atria, respectively .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of phosphodiesterase enzymes . It is also metabolized by aldehyde oxidase (AOX1) to 4-oxo derivatives .
Temporal Effects in Laboratory Settings
After a single oral administration of this compound (10 mg/kg), plasma levels of 4-oxo-carbazeran, N-desethyl-4-oxo-carbazeran, and 6,7-dimethoxy-1-[4-(hydroxy)-piperidino]-4-phthalazinone (three human metabolites formed via 4-oxidation) were higher in humanized-liver mice than in the control mice .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. For instance, after a single oral administration of this compound (10 mg/kg), the mean plasma concentrations were lower than in those from control mice for 0.5~4 hours after oral administration .
Metabolic Pathways
This compound is involved in the metabolic pathway mediated by aldehyde oxidase (AOX1). It is metabolized by AOX1 to 4-oxo derivatives .
Transport and Distribution
It is known that after oral administration, this compound is metabolized and its metabolites are found in the plasma .
Preparation Methods
Carbazeran citrate can be synthesized through various synthetic routes. One common method involves the reaction of carbazeran with citric acid under controlled conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Carbazeran citrate undergoes several types of chemical reactions, including:
Oxidation: This compound is oxidized by aldehyde oxidase to form 4-oxo-carbazeran.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: Substitution reactions may involve the replacement of functional groups in the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include 4-oxo-carbazeran and other derivatives .
Scientific Research Applications
Carbazeran citrate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study phosphodiesterase inhibition and aldehyde oxidase activity.
Medicine: Investigated for its potential therapeutic effects in treating metabolic diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting metabolic pathways.
Comparison with Similar Compounds
Carbazeran citrate is unique due to its dual role as a phosphodiesterase inhibitor and an aldehyde oxidase substrate. Similar compounds include:
Theophylline: Another phosphodiesterase inhibitor but with different metabolic pathways.
Amrinone: A phosphodiesterase inhibitor with similar inotropic effects but distinct chemical structure.
Isobutylmethylxanthine: A non-selective phosphodiesterase inhibitor with broader biological effects.
This compound stands out due to its specific inhibition of phosphodiesterase and its unique metabolic profile involving aldehyde oxidase .
Properties
IUPAC Name |
[1-(6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl] N-ethylcarbamate;2-hydroxypropane-1,2,3-tricarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4.C6H8O7/c1-4-19-18(23)26-13-5-7-22(8-6-13)17-14-10-16(25-3)15(24-2)9-12(14)11-20-21-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h9-11,13H,4-8H2,1-3H3,(H,19,23);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMRPDVEKBYWPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OC1CCN(CC1)C2=NN=CC3=CC(=C(C=C32)OC)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride](/img/structure/B560218.png)


![(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate](/img/structure/B560222.png)

![[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;oxalic acid](/img/structure/B560225.png)
![2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride](/img/structure/B560227.png)
![2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride](/img/structure/B560228.png)
![4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;hydrochloride](/img/structure/B560229.png)



